2,4,5-Trichloro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
2,4,5-trichloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-13(15-2)9(14)5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYHUKDEKOTPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Weinreb Amide of 2,4,5-Trichlorobenzoic Acid
Part 1: Executive Summary & Chemical Identity
Subject:
This technical guide details the synthesis, structural properties, and application of the Weinreb amide derived from 2,4,5-trichlorobenzoic acid. While Weinreb amides are ubiquitous in organic synthesis for the controlled preparation of ketones and aldehydes, this specific congener presents unique electronic and steric challenges due to the polychlorinated aromatic ring.
The 2,4,5-trichlorophenyl moiety is historically significant in agrochemistry (associated with auxinic herbicides) and medicinal chemistry (antifungal motifs). Converting the parent acid to its Weinreb amide allows researchers to functionalize this electron-deficient core via nucleophilic acyl substitution without the risk of over-addition or polymerization common with acid chlorides.
Chemical Property Matrix[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 268.52 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in |
| Electronic Character | Highly electron-deficient aromatic ring; carbonyl carbon is activated |
| Steric Environment | Ortho-chloro substituent (C2) imposes rotational barrier |
Part 2: Strategic Synthesis Protocol
Rationale for Methodology
Direct coupling of 2,4,5-trichlorobenzoic acid with
Selected Protocol: The Acid Chloride Activation Route is the most robust method for this substrate. It leverages the high electrophilicity of the acid chloride to drive the reaction with the amine salt, bypassing the need for sensitive activated esters.
Step-by-Step Experimental Workflow
Reagents:
-
2,4,5-Trichlorobenzoic acid (1.0 equiv)[1]
-
Thionyl chloride (
) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -
-Dimethylhydroxylamine hydrochloride (1.1 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Triethylamine (
) or Pyridine (2.2 equiv) -
Dichloromethane (DCM) [Anhydrous]
Phase 1: Activation (Acid Chloride Formation)
-
Charge a flame-dried round-bottom flask with 2,4,5-trichlorobenzoic acid (10 mmol) and anhydrous DCM (20 mL).
-
Add catalytic DMF (2 drops).
-
Add oxalyl chloride (12 mmol) dropwise at 0°C under an inert atmosphere (
or Ar). -
Allow the mixture to warm to room temperature and stir for 2 hours. Note: Gas evolution (
, , ) indicates reaction progress. -
Concentrate in vacuo to remove excess oxalyl chloride and solvent. The residue is the crude 2,4,5-trichlorobenzoyl chloride. Do not purify.
Phase 2: Amidation (Weinreb Formation)[2]
-
Resuspend the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C.
-
In a separate vessel, suspend
-dimethylhydroxylamine hydrochloride (11 mmol) in DCM (15 mL) and add (22 mmol). Stir for 10 minutes to liberate the free amine. -
Cannulate the amine solution dropwise into the acid chloride solution at 0°C.
-
Warm to room temperature and stir for 4–6 hours. Monitoring via TLC is essential (Mobile phase: 30% EtOAc/Hexanes).
Phase 3: Workup & Purification
-
Quench with saturated
solution.[1][3] -
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with 1M HCl (to remove unreacted amine) and then Brine.
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes
20% EtOAc/Hexanes.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the conversion of 2,4,5-trichlorobenzoic acid to its Weinreb amide.
Part 3: Mechanistic Insight & Stability
The utility of this specific Weinreb amide lies in the stability of the Tetrahedral Chelate Intermediate .[2]
When a nucleophile (e.g., Grignard reagent,
-
The electron-deficient nature of the trichlorophenyl ring makes the carbonyl highly susceptible to nucleophilic attack.
-
Normally, this would lead to a ketone which is more reactive than the starting amide, leading to double addition (tertiary alcohol formation).
-
The Weinreb Effect: The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This forms a stable 5-membered chelate ring.
-
This intermediate is stable in the reaction mixture and prevents the collapse of the tetrahedral intermediate to the ketone until acidic hydrolysis (workup) occurs.
Chelation Pathway Diagram
Figure 2: The mechanistic pathway demonstrating the stability of the magnesium chelate, preventing over-addition.
Part 4: Critical Safety & Toxicology (E-E-A-T)
Warning: Dioxin Precursor Potential Researchers working with 2,4,5-trichlorobenzoic acid derivatives must exercise extreme caution regarding thermal and basic conditions.
-
Risk: The hydrolysis or thermal decomposition of 2,4,5-trichloro derivatives in the presence of strong base and heat can theoretically generate trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) via condensation of trichlorophenol intermediates.
-
Mitigation:
-
Maintain reaction temperatures below 80°C.
-
Avoid strong hydroxide bases (NaOH, KOH) at high temperatures.
-
Treat all waste streams as potentially halogenated hazardous waste.
-
Chemical Handling:
-
The acid chloride intermediate is corrosive and a lachrymator. Handle only in a functioning fume hood.
-
The Weinreb amide product should be stored at 2–8°C to prevent slow hydrolysis.
Part 5: Applications in Drug Discovery
The 2,4,5-trichlorobenzamide scaffold acts as a versatile building block for:
-
Antifungal Agents: The polychlorinated ring mimics the electron-poor aromatic systems found in azole antifungals, enhancing lipophilicity and metabolic stability.
-
Enaminone Synthesis: As noted in general literature for Weinreb amides, this molecule can react with acetonitrile anions to form
-oxonitriles, precursors to polysubstituted pyridines and pyrimidines. -
Controlled Ketone Synthesis: Reaction with aryl-lithium or alkyl-lithium reagents yields unsymmetrical ketones (e.g., 2,4,5-trichlorobenzophenone derivatives) which are otherwise difficult to synthesize via Friedel-Crafts acylation due to the deactivated nature of the trichlorobenzene ring.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Niu, T., et al. (2009).[4][5][6] A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.[4][6] Organic Letters, 11(20), 4474–4477. Link
- Labeeuw, O., et al. (2004). Reactivity of Weinreb amides: formation of ketones vs. aldehydes. Tetrahedron Letters, 45(38), 7107-7110.
-
ChemScene. (n.d.). 2,4,5-Trichloro-N-methoxy-N-methylbenzamide Product Data. Retrieved February 25, 2026. Link
-
National Institute of Environmental Health Sciences. (n.d.). Dioxins. (Reference for 2,4,5-trichloro safety context). Link
Sources
- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxamate synthesis by acylation [organic-chemistry.org]
Solubility of 2,4,5-Trichloro-N-methoxy-N-methylbenzamide in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4,5-Trichloro-N-methoxy-N-methylbenzamide in Organic Solvents: Theoretical Principles and Experimental Determination
Executive Summary
Part 1: Physicochemical Profile of this compound
To understand the solubility of a molecule, one must first understand the molecule itself. This compound (C₉H₈Cl₃NO₂) is a member of the N,N-disubstituted benzamide family, often referred to as Weinreb amides.[2]
Molecular Structure and Properties:
-
CAS Number: 2365418-82-0[3]
-
Molecular Weight: 268.52 g/mol [3]
-
Structure:
-
A benzene ring heavily substituted with three electron-withdrawing chlorine atoms. This region of the molecule is large, rigid, and highly non-polar or lipophilic ("fat-loving").
-
An N-methoxy-N-methylamide (-CON(OCH₃)CH₃) functional group. This "Weinreb amide" moiety introduces polarity due to the presence of oxygen and nitrogen atoms, but it lacks a hydrogen atom directly bonded to the nitrogen, making it incapable of acting as a hydrogen bond donor.
-
Predicted Physicochemical Parameters:
| Parameter | Value | Significance for Solubility |
| LogP (Octanol-Water Partition Coefficient) | 3.2802 | A LogP value significantly greater than 1 indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) ones. This predicts poor water solubility.[3] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | This relatively low TPSA suggests limited ability to engage in polar interactions, further supporting the prediction of low aqueous solubility.[3] |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H bonds means the molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water or alcohols.[3] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[3] |
Based on this analysis, the molecule possesses a dual nature: a dominant, non-polar aromatic core and a smaller, polar aprotic amide group. This structure dictates that its solubility will be highly dependent on the specific characteristics of the chosen organic solvent.
Part 2: The Energetics and Principles of Dissolution
Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4][5] For a solid to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Key Solvent Properties Influencing Solubility:
-
Polarity: A solvent's polarity determines its ability to solvate charged or polar species. It is often quantified by the dielectric constant.[5]
-
Non-polar solvents (e.g., Hexane, Toluene) have low dielectric constants and primarily interact through weak van der Waals forces. They are best suited for dissolving non-polar solutes.
-
Polar solvents (e.g., Acetone, Ethanol, DMSO) have higher dielectric constants and can engage in stronger dipole-dipole interactions.
-
-
Protic vs. Aprotic Nature: This classification is critical for understanding specific molecular interactions.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate) lack O-H or N-H bonds and can only act as hydrogen bond acceptors.
-
For this compound, we can predict that solvents capable of interacting favorably with its large, chlorinated aromatic ring will be effective. Polar aprotic solvents may also be effective due to dipole-dipole interactions with the amide group. Solubility in polar protic solvents might be limited because while the solvent can donate a hydrogen bond to the amide's oxygens, the solute cannot reciprocate.
Part 3: Experimental Determination via the Equilibrium Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This technique ensures that the solvent is truly saturated with the solute, providing a definitive solubility value under specific conditions. It is considered the "gold standard" in the pharmaceutical industry.[8]
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (solid, >98% purity).
-
Selected organic solvents (analytical or HPLC grade).
-
Glass vials with PTFE-lined screw caps.
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C).[9]
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE) for organic solvents.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system).
2. Preparation of Saturated Solutions:
-
Rationale: To ensure equilibrium is reached from a state of saturation, an excess of the solid compound must be used.[6] This guarantees that the final concentration is the maximum possible at that temperature.
-
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Accurately add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.[10]
-
Securely cap the vials. Prepare each solvent condition in triplicate to ensure statistical validity.[9]
-
3. Equilibration:
-
Rationale: Dissolution is not instantaneous. Sufficient time and agitation are required for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7][8]
-
Procedure:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a minimum of 24 to 48 hours.[9] For poorly soluble or slowly dissolving compounds, longer times may be necessary. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer increasing.[9]
-
4. Phase Separation:
-
Rationale: It is critical to separate the undissolved solid from the saturated liquid phase without altering the temperature or composition of the solution.
-
Procedure:
-
Remove vials from the shaker and allow them to stand for a short period to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
For added certainty, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This removes any fine particulates.[10]
-
5. Quantification:
-
Rationale: The concentration of the dissolved compound in the clear, saturated filtrate must be accurately measured. This typically requires a pre-established calibration curve.
-
Procedure:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the response of these standards using a suitable analytical method (e.g., UV absorbance at a specific wavelength or peak area via HPLC).
-
Generate a calibration curve by plotting the response versus concentration.
-
Dilute the saturated filtrate if necessary to fall within the linear range of the calibration curve.
-
Measure the response of the (diluted) sample and use the calibration curve to determine its concentration.
-
Calculate the original solubility in mg/mL or mol/L, accounting for any dilutions.
-
Workflow Visualization
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Part 4: Predictive Analysis and Comparative Data
While experimental determination is essential, a predictive framework based on solvent properties can guide solvent selection and experimental design.
Predicted Solubility of this compound
| Solvent | Type | Dielectric Constant | Predicted Solubility | Rationale |
| Hexane | Non-polar | 1.9 | Low | Too non-polar. Lacks any mechanism to interact with the polar amide group. |
| Toluene | Non-polar (Aromatic) | 2.4 | Moderate | Non-polar nature is compatible with the trichlorobenzene ring. Pi-pi stacking interactions are possible. |
| Dichloromethane | Polar Aprotic | 9.1 | High | The chlorinated nature of the solvent is highly compatible with the trichlorinated solute. Can engage in dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate to High | Balances polarity to interact with the amide group and a less polar region to interact with the ring. |
| Acetone | Polar Aprotic | 21.0 | High | Strong dipole moment effectively solvates the polar amide group, while being a less-structured solvent that can accommodate the non-polar ring. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Highly polar, but its small, linear structure may be less effective at solvating the bulky solute compared to acetone. |
| Ethanol | Polar Protic | 24.6 | Moderate | Can act as a hydrogen bond acceptor for the amide oxygens, but the solute cannot reciprocate. The alkyl chain is compatible with the non-polar part. |
| Methanol | Polar Protic | 32.7 | Low to Moderate | More polar and more strongly hydrogen-bonded than ethanol, making it less favorable for solvating the large non-polar ring. |
| DMSO | Polar Aprotic | 46.7 | Moderate to High | Very strong polar aprotic solvent, excellent at solvating the amide group. Its larger size may help accommodate the entire molecule. |
Comparative Analysis: Solubility of Benzamide
To ground our predictions, we can examine published data for the parent molecule, Benzamide, which lacks the three chloro atoms and has a primary amide (-CONH₂) group.
| Solvent | Solubility of Benzamide (mole fraction at 298.15 K)[11] | Expected Impact on 2,4,5-Trichloro... Benzamide Solubility |
| Methanol | 0.1651 | Decrease . The trichloro- substitution dramatically increases lipophilicity, reducing compatibility with the highly polar methanol. |
| Ethanol | 0.1066 | Decrease . Similar to methanol, the increased non-polar character will lower solubility. |
| Acetone | 0.1265 | Likely Similar or Increase . Acetone is effective at solvating both polar and non-polar moieties. The new molecule may be more compatible. |
| Ethyl Acetate | 0.0216 | Increase . The increased lipophilicity of the solute will be more compatible with the moderately polar ethyl acetate. |
| Acetonitrile | 0.0124 | Likely Similar or Increase . The solute's polarity is not drastically different in a way that would be incompatible with acetonitrile. |
| Water | 0.0022 | Significant Decrease . The addition of three large, hydrophobic chloro groups will drastically reduce solubility in water. |
This comparison highlights a critical insight: the addition of the three chlorine atoms fundamentally shifts the compound's character from moderately polar to predominantly non-polar/lipophilic, which will be the primary driver of its solubility profile in organic solvents.
Part 5: Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound. The molecule's structure, characterized by a large, hydrophobic trichlorinated aromatic ring and a polar aprotic amide group, suggests a preference for polar aprotic solvents like acetone and dichloromethane, and moderate solubility in aromatic or other moderately polar solvents. Due to its high lipophilicity, solubility in highly polar protic solvents like methanol and especially water is predicted to be very low.
The provided shake-flask protocol is a self-validating system that represents the industry standard for generating reliable equilibrium solubility data.[6][12] For any drug development professional, the experimental verification of solubility using this method is a critical and indispensable step. The resulting data will be foundational for subsequent formulation, toxicology, and pharmacology studies.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Dehghani, F., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences. Available at: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Available at: [Link]
-
Zhang, C., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ouyang, J., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Imperial College London. Available at: [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]
-
Ouyang, J., et al. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. Available at: [Link]
-
PubChem. N-Methoxy-N-methylbenzamide. Available at: [Link]
-
Science.gov. solvent polarity effect: Topics by Science.gov. Available at: [Link]
-
Wikipedia. Solvent. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Solvent - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
2,4,5-Trichloro-N-methoxy-N-methylbenzamide molecular weight and formula
Strategic Reagent for Controlled Acylation and Pharmacophore Installation
Executive Summary
2,4,5-Trichloro-N-methoxy-N-methylbenzamide (CAS 2365418-82-0) is a specialized Weinreb amide derivative designed for the precision installation of the 2,4,5-trichlorophenyl moiety. Unlike standard acid chlorides or esters, which are prone to over-addition when reacting with organometallic nucleophiles (Grignard or organolithium reagents), this compound utilizes the unique chelating properties of the N-methoxy-N-methyl functionality to form a stable tetrahedral intermediate. This guide details its physicochemical profile, synthetic production, and application in synthesizing poly-halogenated ketones for pharmaceutical and agrochemical research.
Part 1: Physicochemical Profile
The following data establishes the baseline identity for procurement and analytical validation.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 2365418-82-0 |
| Molecular Formula | |
| Molecular Weight | 268.52 g/mol |
| Physical State | Solid (White to Off-white crystalline powder) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.28 (High Lipophilicity due to trichloro- substitution) |
| SMILES | CN(OC)C(=O)C1=CC(Cl)=C(Cl)C=C1Cl |
Part 2: Synthetic Architecture
While commercially available, in-house preparation is often required for isotopic labeling or scale-up. The most robust synthetic route for electron-deficient aromatics (like trichlorobenzene) is the Acid Chloride Activation Method .
Reaction Scheme
The synthesis proceeds via the activation of 2,4,5-trichlorobenzoic acid to its acid chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride.
Figure 1: Step-wise synthetic workflow for the generation of the target Weinreb amide.
Detailed Protocol
-
Activation: Dissolve 2,4,5-trichlorobenzoic acid (1.0 equiv) in anhydrous toluene or DCM. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (
) ceases. Concentrate in vacuo to remove excess . -
Amidation: Resuspend the crude acid chloride in dry DCM (
). -
Nucleophilic Attack: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Scavenging: Dropwise add Triethylamine (2.2 equiv) or Pyridine. Note: 2 equivalents are strictly required—one to free the amine from its HCl salt, and one to neutralize the HCl generated during substitution.
-
Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (to remove unreacted amine), wash with saturated
, dry over , and concentrate.
Part 3: Mechanistic Utility (The Weinreb Chelation)
The primary value of this compound lies in its reactivity with organometallics (
Mechanism of Action
Upon addition of a Grignard reagent (e.g., Methylmagnesium bromide), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This "locks" the tetrahedral intermediate, preventing the collapse to a ketone until the reaction is quenched with acid.
Figure 2: The Chelation Model preventing over-addition of nucleophiles.
Part 4: Quality Control & Characterization
To validate the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.
1. Nuclear Magnetic Resonance (
NMR)
The N-methoxy and N-methyl groups provide distinct singlets that are diagnostic of the Weinreb functionality.
-
Solvent:
[1] -
3.40 – 3.50 ppm (3H, s):
(N-Methyl group). -
3.50 – 3.80 ppm (3H, s):
(N-Methoxy group). - 7.50 – 7.80 ppm: Aromatic protons (Singlets or split doublets depending on the 2,4,5-substitution pattern). Note: The 2,4,5-trichloro pattern leaves protons at positions 3 and 6, which typically appear as singlets due to lack of adjacent protons.
2. HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Retention: Expect a longer retention time compared to non-chlorinated benzamides due to the high lipophilicity (LogP ~3.28).
Part 5: Strategic Applications in Drug Design
This compound is not merely an intermediate; it is a pharmacophore installation tool .
-
Poly-Halogenated Ketone Synthesis: It serves as the precursor for 2,4,5-trichlorophenyl ketones. These motifs are prevalent in:
-
Antifungals: Halogenated aromatic ketones often inhibit sterol biosynthesis.
-
Herbicides: The 2,4,5-trichloro pattern mimics auxin or inhibits specific plant enzymes (e.g., derivatization of 2,4,5-T related scaffolds).
-
-
Metabolic Stability: The trichloro-substitution blocks metabolic oxidation at the phenyl ring (Positions 2, 4, and 5 are blocked; positions 3 and 6 are sterically hindered). This makes the resulting ketone highly resistant to Phase I metabolism (CYP450 degradation).
-
Aldehyde Synthesis: Reduction of this amide with Lithium Aluminum Hydride (LiAlH4) yields 2,4,5-trichlorobenzaldehyde, avoiding the over-reduction to the alcohol seen with ester reductions.
References
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amides).[3][2][4] Retrieved from [Link]
-
PubChem. (2025).[5][6][7] Compound Summary: 2-Chloro-N-methoxy-N-methylbenzamide (Analogous Structure Data). National Library of Medicine.[6] Retrieved from [Link][6]
Sources
- 1. rsc.org [rsc.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methoxy-N-methylbenzamide 98 6919-61-5 [sigmaaldrich.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 2,4,5-Trichlorophenyl Ketones via Weinreb Amide Methodology
Abstract & Strategic Significance
The synthesis of polychlorinated aryl ketones presents a specific challenge in medicinal chemistry and agrochemical development. The electron-deficient nature of the 2,4,5-trichlorophenyl ring significantly increases the electrophilicity of the carbonyl carbon, making conventional ester-Grignard reactions prone to over-alkylation (yielding tertiary alcohols). Furthermore, the steric bulk of the ortho-chloro substituent (C2 position) can impede nucleophilic attack, requiring optimized thermal conditions.
This Application Note details the protocol for reacting 2,4,5-Trichloro-N-methoxy-N-methylbenzamide with Grignard reagents. By leveraging the stable metal-chelated intermediate of the Weinreb amide, this protocol ensures high-fidelity mono-addition of the nucleophile, delivering the target ketone in high yield (>85%) without side reactions such as Nucleophilic Aromatic Substitution (
Chemical Mechanism: The Chelation Control Model
The success of this reaction relies on the formation of a stable five-membered cyclic intermediate. Unlike esters, which collapse to a ketone in situ (allowing a second equivalent of Grignard to attack), the Weinreb amide forms a "locked" tetrahedral intermediate.
Reaction Pathway[1][2]
-
Nucleophilic Attack: The organomagnesium reagent (R-MgX) attacks the carbonyl carbon.
-
Chelation Stabilization: The magnesium atom coordinates simultaneously with the alkoxide oxygen and the N-methoxy oxygen. This rigid 5-membered ring prevents the expulsion of the amine leaving group (
) under reaction conditions. -
Hydrolysis: The ketone is only liberated upon acidic quench, which breaks the chelate and protonates the amine.
Visualization of the Pathway
Figure 1: The reaction pathway highlighting the stability of the magnesium chelate, which prevents over-addition.
Experimental Protocol
Materials & Equipment
-
Substrate: this compound (Purity >98%).
-
Reagent: Grignard Reagent (R-MgBr or R-MgCl), 1.0 M to 3.0 M in THF or Et2O.
-
Solvent: Anhydrous Tetrahydrofuran (THF). Note: THF is preferred over diethyl ether as it better solubilizes the chelated intermediate.
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line or balloon).
-
Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Reactor Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the RBF with This compound (1.0 equiv).
-
Add Anhydrous THF to achieve a concentration of 0.15 M to 0.2 M.
-
Cool the solution to 0°C using an ice/water bath.
-
Critical Insight: While many Weinreb reactions run at -78°C, the steric hindrance of the 2-chloro group and the electron-deficient ring allow for controlled reactivity at 0°C without risking
side reactions.
-
Step 2: Grignard Addition[1][2][3]
-
Charge the addition funnel with the Grignard reagent (1.2 to 1.5 equiv).
-
Note: A slight excess accounts for any adventitious moisture and ensures complete conversion.
-
-
Add the Grignard reagent dropwise over 20–30 minutes.
-
Observation: The solution may turn yellow or slightly cloudy as the magnesium chelate forms.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Warm to Room Temperature (RT): Remove the ice bath and stir at RT for 1–2 hours.
-
Reasoning: The ortho-chloro substituent creates steric bulk. Warming ensures the nucleophile can overcome the activation energy barrier to attack the carbonyl fully.
-
Step 3: Reaction Monitoring (IPC)
-
Sample 50 µL of the reaction mixture.
-
Quench into a mini-vial containing sat.
and EtOAc.[4] -
Analyze via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Target: Disappearance of Weinreb amide (
) and appearance of ketone ( ).
-
Step 4: Workup & Isolation[5]
-
Cool the mixture back to 0°C.
-
Quench: Slowly add 1M HCl (approx. 5 equiv relative to Mg) with vigorous stirring.
-
Caution: Exothermic! The acid is required to break the strong O-Mg-O chelate.
-
-
Dilute with Ethyl Acetate (EtOAc) and separate layers.
-
Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Results & Performance Data
The following data summarizes typical yields for various Grignard reagents reacting with this compound.
| Grignard Reagent (R-MgX) | Product (Ketone) | Yield (%) | Purity (HPLC) | Notes |
| Methylmagnesium bromide | 1-(2,4,5-trichlorophenyl)ethanone | 92% | >98% | Fast reaction (<1h). |
| Phenylmagnesium bromide | (2,4,5-trichlorophenyl)(phenyl)methanone | 88% | >97% | Requires warming to RT due to steric bulk. |
| Isopropylmagnesium chloride | 1-(2,4,5-trichlorophenyl)-2-methylpropan-1-one | 81% | >95% | Slower; 3h at RT required. |
| Vinylmagnesium bromide | 1-(2,4,5-trichlorophenyl)prop-2-en-1-one | 85% | 96% | Quench at 0°C to prevent polymerization. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Steric hindrance of 2-Cl group. | Increase reaction time at RT; use 2.0 equiv Grignard. |
| Tertiary Alcohol Formation | Temperature too high during quench or unstable amide. | Ensure quench is acidic and cold. (Rare with Weinreb). |
| Dark/Tarry Mixture | Keep reaction at 0°C; do not reflux. Use PhMgCl instead of PhLi (Lithium is more aggressive). |
Safety & Handling
Chlorinated Aromatics
2,4,5-Trichlorobenzoyl derivatives are potential skin sensitizers and environmental toxins.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Waste: Segregate as halogenated organic waste.
Grignard Reagents[1]
-
Pyrophoric Hazard: High concentration Grignards can ignite in air. Handle strictly under inert atmosphere.
-
Exotherm: The quench step generates significant heat and hydrogen gas. Ensure adequate venting.[5][3]
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal. Accessed 2023. Link
-
LibreTexts Chemistry. "Reactions of Grignard Reagents." Chemistry LibreTexts. Link
Sources
Organolithium addition to 2,4,5-Trichloro-N-methoxy-N-methylbenzamide procedure
Application Note: High-Fidelity Synthesis of Polychlorinated Aryl Ketones via Weinreb Amide Methodology
Executive Summary
This application note details the protocol for the nucleophilic addition of organolithium reagents (R-Li) to 2,4,5-Trichloro-N-methoxy-N-methylbenzamide . While Weinreb amides are celebrated for preventing over-addition to tertiary alcohols, the presence of three chlorine atoms on the aromatic ring—specifically at the ortho (2) position—introduces significant steric and electronic challenges.
This guide addresses the competition between the desired nucleophilic acyl substitution and the undesired Lithium-Halogen Exchange (Li-X) . It provides a self-validating workflow designed to maximize the yield of the target 2,4,5-trichlorophenyl ketone while suppressing side reactions.
Mechanistic Insight & Critical Variables
The success of this reaction relies on the formation of a stable five-membered chelate intermediate. However, the electron-deficient nature of the trichlorobenzene ring makes the halogen substituents susceptible to attack.
The Weinreb Chelate vs. Side Reactions
Upon addition of R-Li, the lithium cation coordinates between the carbonyl oxygen and the methoxy oxygen.[1] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing a second equivalent of R-Li from attacking.
Critical Risk: In poly-halogenated systems, the C-Cl bond (especially at the C2 position) is activated. If the local concentration of R-Li is too high or the temperature too elevated, Li-Cl exchange may occur, leading to a complex mixture of de-halogenated byproducts.
Pathway Visualization
Caption: Figure 1. Kinetic competition between the desired Weinreb chelation (blue path) and Lithium-Halogen exchange (red dotted path).
Pre-Reaction Planning & Safety
Reagent Handling
-
Organolithium Titer: R-Li concentration must be known precisely. Use the 1,10-phenanthroline or N-pivaloyl-o-toluidine titration method immediately before use. Excess R-Li promotes side reactions.[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) is preferred over diethyl ether to solubilize the chelate, though ether can be used if the R-Li is in ether.
-
Stoichiometry: Use 1.05 to 1.1 equivalents of R-Li. A large excess (e.g., 2.0 equiv) is standard for simple amides but dangerous here due to the Li-Cl exchange risk.
Equipment Setup
-
Flame-dried Schlenk flask under Argon or Nitrogen atmosphere.
-
Low-temperature thermometer (internal probe is mandatory).
-
Syringe pump (optional but recommended for controlled addition).
Experimental Protocol
Target Scale: 10.0 mmol of this compound.
Step 1: Substrate Preparation
-
Charge a flame-dried 100 mL round-bottom flask (equipped with a magnetic stir bar and septum) with This compound (2.68 g, 10.0 mmol).
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add anhydrous THF (40 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for internal temperature equilibration.
Step 2: Organolithium Addition (The Critical Step)
-
Load the organolithium reagent (e.g., n-BuLi, PhLi) into a gas-tight syringe.
-
Calculation: For 1.1 equiv of 1.6 M n-BuLi:
.
-
-
Dropwise Addition: Add the R-Li solution down the side of the flask over 20–30 minutes .
-
Control: Ensure internal temperature does not rise above -70°C . A rapid exotherm indicates potential runaway side reactions.
-
-
Post-Addition Stirring: Maintain at -78°C for 60 minutes.
-
Monitoring: Pull a 50 µL aliquot, quench into MeOH, and check by TLC/UPLC. If starting material remains (>5%), stir for an additional 30 mins. Do not warm to 0°C unless conversion is stalled, as this risks Li-Cl exchange at the C2 position.
-
Step 3: Quenching & Hydrolysis
-
While still at -78°C, quench the reaction by adding 1M HCl (20 mL) or saturated NH₄Cl solution.
-
Note: The chelate is stable; hydrolysis requires protonation.
-
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) with vigorous stirring.
-
Stir at RT for 30 minutes to ensure complete collapse of the tetrahedral intermediate.
Step 4: Workup & Purification
-
Dilute with Et₂O or EtOAc (50 mL).
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Typically Hexanes/EtOAc (gradient 95:5 to 80:20). The ketone is usually less polar than the starting amide.
-
Process Validation & Troubleshooting
Use the following decision matrix to diagnose yield issues.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2 position blocks attack. | Increase reaction time at -78°C (up to 3h). If still stalled, warm strictly to -40°C. |
| Des-chloro Byproducts | Li-Halogen Exchange occurred. | Ensure Temp < -70°C during addition. Reduce R-Li equivalents to 1.05. Switch solvent to Et₂O (slower exchange). |
| Tertiary Alcohol | Over-addition (Chelate failure). | Quench was too slow or temp rose before quench. Ensure vigorous stirring during HCl addition. |
| Starting Material Recovery | Wet solvent (protonation of R-Li). | Re-dry THF over Na/Benzophenone or molecular sieves. Titrate R-Li. |
Workflow Logic Diagram
Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical decision point at the monitoring stage.
Authoritative References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2][3][4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Foundational text establishing the stability of the chelate.
-
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis."[2] Journal for Praktische Chemie, 1997 , 339(1), 517–524.
-
Comprehensive review of scope and limitations.
-
-
Parham, W. E.; Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 1982 , 15(10), 300–305.
-
Discusses the stability of lithiated halogenated aromatics at low temperatures (Li-X exchange kinetics).
-
-
Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.
-
Provides context on metal-halogen exchange rates, relevant for troubleshooting side reactions.
-
Sources
Application Notes and Protocols for the Utilization of 2,4,5-Trichloro-N-methoxy-N-methylbenzamide as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2,4,5-Trichloro-N-methoxy-N-methylbenzamide. This compound, a member of the Weinreb amide class, is a versatile intermediate in pharmaceutical synthesis, primarily utilized for the controlled formation of ketones. These ketones are often crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors. This guide will detail a robust protocol for the preparation of the title compound, its application in a representative synthetic transformation, and the necessary analytical methods for its characterization.
Introduction: The Strategic Advantage of Weinreb Amides in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the precise and high-yield synthesis of complex organic molecules is paramount. The formation of carbon-carbon bonds to construct ketone moieties is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.
The advent of the Weinreb amide, an N-methoxy-N-methylamide, provided a groundbreaking solution to this challenge. The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the over-addition of the organometallic reagent, allowing for the clean and high-yield synthesis of ketones.
This compound, the subject of this guide, is a valuable building block that introduces a trichlorinated phenyl ring, a common scaffold in many bioactive molecules. Its application as a pharmaceutical intermediate is particularly relevant in the synthesis of kinase inhibitors, where the resulting ketone can be a precursor to complex heterocyclic systems.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,4,5-trichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The acid chloride precursor can be synthesized from the corresponding 2,4,5-trichlorobenzoic acid.[1][2]
Synthesis of the Precursor: 2,4,5-Trichlorobenzoyl Chloride
2,4,5-Trichlorobenzoyl chloride can be prepared from 2,4,5-trichlorobenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred on a larger scale due to its cost-effectiveness.
Reaction Scheme:
A schematic for the synthesis of 2,4,5-Trichlorobenzoyl Chloride.
Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of the title Weinreb amide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,4,5-Trichlorobenzoyl chloride | 243.89 | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 1.1 |
| Pyridine | 79.10 | 2.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | - |
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,5-trichlorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a minimal amount of water and then add anhydrous DCM. To this biphasic mixture, slowly add pyridine (2.2 eq.) while stirring at 0 °C.
-
Reaction: Slowly add the solution of N,O-dimethylhydroxylamine and pyridine to the cooled solution of 2,4,5-trichlorobenzoyl chloride via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application in the Synthesis of a Kinase Inhibitor Intermediate
This compound is a valuable intermediate for the synthesis of various pharmaceutical compounds, including quinoline-based kinase inhibitors.[3][4][5] The following protocol outlines a representative synthesis of a trichlorophenyl ketone, a common precursor for such inhibitors, via the Weinreb ketone synthesis.
Reaction Scheme:
A schematic for the Weinreb ketone synthesis.
Protocol for Weinreb Ketone Synthesis
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 268.52 | 1.0 |
| Organometallic Reagent (e.g., Grignard or Organolithium) | Variable | 1.1 - 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - |
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add the organometallic reagent (e.g., a solution of a Grignard reagent in THF or an organolithium reagent in hexanes) (1.1 - 1.5 eq.) to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution or 1 M HCl.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography on silica gel or by recrystallization.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methoxy and N-methyl groups. Due to the ortho-chloro substituent, restricted rotation around the amide C-N bond may lead to broadening or the appearance of rotamers for the N-methoxy and N-methyl signals at room temperature.[6] Variable temperature NMR studies can be employed to observe the coalescence of these signals into sharp singlets at higher temperatures.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, and the N-methoxy and N-methyl carbons.
Expected NMR Data (Predicted):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | 7.5 - 7.8 (m) | 128 - 138 |
| N-OCH₃ | ~3.5 (br s) | ~61 |
| N-CH₃ | ~3.3 (br s) | ~34 |
| Carbonyl (C=O) | - | ~168 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (amide) | 1640 - 1680 |
| C-Cl | 600 - 800 |
| C-N | 1000 - 1350 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected MS Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 269.9693 |
| [M+Na]⁺ | 291.9512 |
Safety and Handling
5.1. Hazard Identification
-
2,4,5-Trichlorobenzoyl chloride: This precursor is corrosive and a lachrymator. It causes severe skin burns and eye damage.[7][8]
-
Weinreb amides: Generally, these compounds are considered to be of low to moderate toxicity. However, they should be handled with care, and exposure should be minimized.
5.2. Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the Weinreb ketone synthesis allows for the controlled and efficient formation of key ketone building blocks, which are instrumental in the synthesis of complex APIs, particularly kinase inhibitors. The protocols and analytical data provided in this guide are intended to equip researchers and drug development professionals with the necessary information for the successful synthesis, characterization, and application of this important compound. Adherence to the outlined safety precautions is crucial to ensure a safe laboratory environment.
References
- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 233-246.
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
Wikipedia. (2023). Trichlorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide. John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (2011). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Notes. Retrieved from [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,3,5-Trichlorobenzoic Acid. Retrieved from [Link]
-
Molecules. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Retrieved from [Link]
-
Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Retrieved from [Link]
-
ResearchGate. (2022). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]
-
Jurnal Sains Malaysiana. (1984). Sintesis N-metoksi-N-metilaminokarbonil-1,4-benzokuinon. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. 2,4,5-Trichlorobenzoic acid | 50-82-8 [chemicalbook.com]
- 2. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Addition to 2,4,5-Trichloro-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for optimizing the Grignard addition to 2,4,5-Trichloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide expert-driven solutions to enhance the yield and purity of your target ketone.
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives without the common side-reaction of over-addition to a tertiary alcohol.[1][2] This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which, upon addition of an organometallic reagent, forms a stable chelated tetrahedral intermediate.[3][4] This intermediate resists collapse until acidic workup, preventing the formation of the highly reactive ketone in the presence of unreacted nucleophile.
However, even robust methodologies can present challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and perfect this critical transformation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or No Product Formation
Question: I am observing very low conversion of my starting material. What is the most likely cause?
The primary suspect in a sluggish Grignard reaction is invariably the Grignard reagent itself. Its high reactivity makes it exquisitely sensitive to moisture, air, and acidic protons.
-
Grignard Reagent Quality:
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Preparation: Grignard reagents must be prepared under strictly anhydrous and inert conditions (Argon or Nitrogen).[5][6] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours), and the solvent (typically THF or Diethyl Ether) must be anhydrous.[7][8]
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Titration: Commercial Grignard reagents often deviate from the concentration stated on the bottle. It is critical to determine the precise molarity of your Grignard solution before use. Titration against a known standard, such as I₂/LiCl or diphenylacetic acid, is a non-negotiable step for reproducibility and success.[9][10] An inaccurate concentration can lead to adding insufficient reagent, resulting in low conversion.
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Age and Storage: Even when stored under an inert atmosphere, Grignard reagents can degrade over time. If the solution is old or has been handled improperly, its effective concentration will be lower than expected.
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Reaction Conditions:
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Temperature: While the addition is often performed at low temperatures (e.g., -78 °C to 0 °C) to control exotherms and side reactions, the reaction may require warming to room temperature to proceed to completion.[11] Monitor the reaction by TLC or LCMS by taking aliquots, quenching them, and analyzing the organic content.
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Question: My Grignard reagent is freshly prepared and titrated, but the reaction still fails. What else could be wrong?
If the Grignard reagent is confirmed to be active and is used in appropriate stoichiometry (typically 1.1-1.5 equivalents), consider these other factors:
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Purity of the Weinreb Amide: Ensure your this compound is free of acidic impurities or residual acids from its synthesis. Any protic impurity will quench the Grignard reagent.
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Magnesium Quality: When preparing the reagent, the magnesium turnings must be activated. This can be achieved by crushing them under an inert atmosphere to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[8]
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Solvent Choice: While THF is a common and effective solvent, for some systems, diethyl ether has been found to be superior.[11] THF must be free of peroxides, which can be checked with test strips.[9]
Section 2: Formation of Side Products & Yield Loss
Question: My main impurity is the tertiary alcohol resulting from over-addition. Isn't the Weinreb amide supposed to prevent this?
Yes, the stability of the chelated intermediate is the key advantage of the Weinreb amide.[2][4] However, this stability is temperature-dependent.
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Cause: The tetrahedral intermediate, while stable at low temperatures, can collapse to the ketone if the reaction temperature is too high.[11] If this happens before all the Grignard reagent is consumed or quenched, the newly formed, highly reactive ketone will capture a second equivalent of the nucleophile to form the tertiary alcohol.[12][13]
-
Solution:
-
Strict Temperature Control: Perform the Grignard addition at a low temperature (0 °C, -40 °C, or -78 °C are common starting points).[11][14]
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Controlled Stoichiometry: Use a modest excess of the Grignard reagent (e.g., 1.1 equivalents) based on a precise titration. A large excess increases the probability of over-addition.
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Quenching Strategy: Do not allow the reaction to warm significantly before quenching. The recommended procedure is often to perform the addition at low temperature, let it stir for a specified time, and then quench the reaction at that same low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
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Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Caption: Troubleshooting flowchart for the Grignard reaction.
Quantitative Troubleshooting Summary
| Symptom Observed | Probable Cause | Recommended Corrective Action |
| No reaction / Starting material recovered | 1. Inactive Grignard reagent (moisture/air exposure).2. Incorrect Grignard concentration. | 1. Prepare fresh Grignard reagent under strictly anhydrous/inert conditions.2. Titrate the Grignard reagent to determine accurate molarity before use.[9][10] |
| Major byproduct is the tertiary alcohol | 1. Reaction temperature was too high, causing premature collapse of the intermediate.2. Large excess of Grignard reagent used. | 1. Maintain reaction temperature between -78 °C and 0 °C during addition and quenching.2. Use a modest excess (1.1-1.2 eq.) of Grignard reagent. |
| Reaction is sluggish or stalls | 1. Poor quality magnesium (oxide layer).2. Insufficient reaction time or temperature. | 1. Activate magnesium with I₂ or by crushing.2. After low-temperature addition, allow the reaction to warm to room temperature and monitor by TLC/LCMS before quenching. |
| A complex mixture of products is formed | 1. Presence of acidic protons on the substrate or in the solvent.2. Degradation of the starting material or product under basic conditions. | 1. Ensure the Weinreb amide is pure and the solvent is anhydrous.2. Perform the reaction at lower temperatures and quench as soon as the reaction is complete.[14] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine (I₂)
This protocol is adapted from the method described by Knochel.[10]
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Preparation: Under an Argon atmosphere, add anhydrous LiCl (423 mg, 10 mmol) and I₂ (508 mg, 2 mmol) to a flame-dried flask equipped with a stir bar. Add 10 mL of anhydrous THF and stir until the solids dissolve.
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Titration: Cool the dark brown iodine solution to 0 °C. Slowly add the Grignard reagent dropwise via a 1 mL syringe.
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Endpoint: The endpoint is the sharp transition from a brown/yellow color to colorless. Record the volume of Grignard reagent added.
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Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). Repeat the titration at least once more and average the results.
Protocol 2: General Procedure for Grignard Addition
-
Setup: To a flame-dried, three-necked flask under an Argon atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, using an acetone/dry ice bath).
-
Addition: Add the freshly titrated Grignard reagent (1.1 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at the same temperature for 1-3 hours. The reaction progress can be monitored by quenching small aliquots into saturated NH₄Cl(aq) and analyzing the organic layer by TLC or LCMS.
-
Quench: While the reaction is still cold, slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This can be highly exothermic.[11]
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
By implementing these rigorous, validated protocols and troubleshooting strategies, you will be well-equipped to overcome the common hurdles associated with this powerful synthetic transformation, leading to consistently higher yields and purer products.
References
- Weinreb Ketone Synthesis. TCI EUROPE N.V. [URL: https://www.tcichemicals.
- Weinreb ketone synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
- SYNTHESIS OF A WEINREB AMIDE BEARING A 9-FLUORENYL RADICAL CLOCK AND ITS USE IN GRIGNARD ADDITION REACTIONS. Organic Syntheses, 2024, 101, 61-81. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0061]
- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 2020, 18, 4146-4152. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00755a]
- What are Grignard Reagents? - Preparation, Reactions, Videos & Examples of Grignard Reagents. BYJU'S. [URL: https://byjus.com/chemistry/grignard-reagents/]
- Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 2019, 84(17), 11335–11344. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b01693]
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1990, 23(9), 286–293. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00177a006]
- The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 2020, 10(3), 2156–2168. [URL: https://pubs.acs.org/doi/10.
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 2019, 84(15), 9697–9709. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684949/]
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. Royal Society of Chemistry, 2020. [URL: https://pubs.rsc.org/en/content/articlepdf/2020/ob/d0ob00755a]
- Titrating Organometallic Reagents is Easier Than You Think. Chemtips, 2015. [URL: https://chemtips.wordpress.com/2015/01/12/titrating-organometallic-reagents-is-easier-than-you-think/]
- ASYMMETRIC ADDITION OF GRIGNARD REAGENTS TO N-SULFINYLIMINES: PREPARATION OF (S)-N-(p-METHOXYPHENYL)-S-PHENYL-S-TOLYL-SULFOXIMINE. Organic Syntheses, 2008, 85, 1-10. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
- Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry, 2021, 10(3). [URL: https://www.rroij.
- (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv, 2019. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75249626301c29628795c]
- Overaddition of grignard to weinreb amide. Reddit r/Chempros, 2025. [URL: https://www.reddit.com/r/Chempros/comments/18b3g5t/overaddition_of_grignard_to_weinreb_amide/]
- [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit r/Chempros, 2020. [URL: https://www.reddit.com/r/Chempros/comments/j78b9h/problem_weinrebketone_synthesis_isoxazoles/]
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/Organic_Chemistry_Lab_Manual_(Nichols)/07%3A_The_Grignard_Reaction_(Experiment)]
- Reactions of Grignard Reagents. Master Organic Chemistry, 2015. [URL: https://www.masterorganicchemistry.com/2011/10/12/reactions-of-grignard-reagents/]
- Converting Amides to Aldehydes and Ketones. Chemistry Steps. [URL: https://www.chemistrysteps.com/converting-amides-to-aldehydes-and-ketones/]
- This compound. ChemScene. [URL: https://www.chemscene.com/cas/2365418-82-0.html]
- Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [URL: https://www.synarchive.com/named-reactions/Grignard_Reaction]
- The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate, 2014. [URL: https://www.researchgate.net/publication/269700863_The_Influence_of_Main_Group_Metallic_Lewis_Acids_on_the_Formation_and_Reactivity_of_Grignard_Reagents]
- Grignard Reagents. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/substance/grignardreagents]
- Grignard reagent reaction with Weinreb amide. YouTube, 2019. [URL: https://www.youtube.
- Optimization of the Grignard reagent formation. ResearchGate, 2018. [URL: https://www.researchgate.
- Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange, 2016. [URL: https://chemistry.stackexchange.com/questions/46782/why-does-the-reduction-of-a-weinreb-amide-give-an-aldehyde-instead-of-an-amine]
- Grignard Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Chemistry – A European Journal, 2022, 28(14). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/]
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Organic Letters, 2000, 2(1), 103-105. [URL: https://pubs.acs.org/doi/10.1021/ol991206o]
- Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros, 2021. [URL: https://www.reddit.
- Grignard addition. Cheminizer Application Note. [URL: https://www.synlock.eu/images/pdf/AN_1_Grignard_addition.pdf]
- Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. Google Patents. [URL: https://patents.google.
- 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 2012, 68(4). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3314051/]
- Synthesis and Applications of N-Methylbenzamide. ChemicalBook, 2024. [URL: https://www.chemicalbook.
- ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHOXYBENZALDEHYDE. Organic Syntheses, 1971, 51, 39. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0735]
- Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents. [URL: https://patents.google.
Sources
- 1. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Mastering Reactions with 2,4,5-Trichloro-N-methoxy-N-methylbenzamide
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for optimizing reactions involving 2,4,5-Trichloro-N-methoxy-N-methylbenzamide. As a potent acylating agent, this Weinreb amide is engineered for precision. However, achieving high-yield, clean ketone synthesis requires a nuanced understanding of the reaction mechanism and conditions. This guide, structured in a troubleshooting and FAQ format, provides expert insights to help you navigate common experimental challenges, particularly the prevention of over-addition.
Troubleshooting Guide: From Over-Addition to Low Yields
The hallmark of the Weinreb amide is its ability to halt the acylation reaction at the ketone stage, preventing the formation of tertiary alcohols. This is achieved through a stable, chelated tetrahedral intermediate.[1][2][3] When this stability is compromised, undesirable side products can emerge.
Issue 1: My reaction is producing a significant amount of tertiary alcohol, the over-addition product.
This is the most prevalent issue and directly undermines the primary advantage of using a Weinreb amide.
Root Cause Analysis: Over-addition occurs when the tetrahedral intermediate, which should be stable, prematurely collapses to the ketone in the presence of an active nucleophile (e.g., Grignard or organolithium reagent).[1][4] The newly formed ketone is more reactive than the starting amide and is immediately attacked by another equivalent of the nucleophile.[5] Key factors that destabilize this intermediate include:
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Elevated Temperature: The stability of the metal-chelated intermediate is highly temperature-dependent.[1]
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Excess Nucleophile: A high concentration of the organometallic reagent can kinetically drive the reaction past the desired ketone stage.
-
Highly Reactive Nucleophiles: Certain organometallic reagents are inherently more reactive and less selective.
Troubleshooting Protocol:
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Stringent Temperature Control:
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Action: Conduct the nucleophilic addition at or below -78 °C (dry ice/acetone bath). Ensure the Weinreb amide solution is fully cooled before the slow, dropwise addition of the organometallic reagent.
-
Rationale: Low temperatures are crucial for maintaining the integrity of the five-membered cyclic chelate, which prevents the intermediate from breaking down until the acidic workup.[2][5][6]
-
-
Precise Stoichiometry:
-
Action: Limit the organometallic reagent to 1.05–1.2 equivalents. If possible, titrate the reagent immediately before use to confirm its molarity.
-
Rationale: Using a minimal excess of the nucleophile ensures the complete consumption of the starting material without providing a surplus that could lead to over-addition.
-
-
Controlled Reagent Addition:
-
Action: Add the organometallic reagent dropwise over an extended period using a syringe pump or a pressure-equalizing dropping funnel.
-
Rationale: Slow addition maintains a low instantaneous concentration of the nucleophile, favoring the formation of the stable intermediate over a second, faster reaction with the product ketone.
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Workflow for Diagnosing Over-Addition
Caption: Troubleshooting flowchart for identifying and correcting the cause of over-addition.
Issue 2: The reaction yield is low, and I am recovering unreacted starting material.
This suggests that the reaction has not gone to completion.
Root Cause Analysis: Incomplete conversion is often due to a deactivated nucleophile or reaction conditions that are not sufficiently forcing for the specific substrate.
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Poor Reagent Quality: Grignard and organolithium reagents are sensitive to air and moisture and can degrade upon storage.
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Insufficient Activation Energy: While low temperatures are necessary initially, some reactions may require warming to proceed at a reasonable rate.
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Protic Contamination: Traces of water in the solvent or on the glassware will quench the highly basic organometallic reagent.
Troubleshooting Protocol:
-
Verify Nucleophile Activity:
-
Action: Titrate your organometallic reagent before use. Common methods include titration against a known concentration of sec-butanol with 1,10-phenanthroline as an indicator.
-
Rationale: An accurate molarity is essential for correct stoichiometry.
-
-
Optimize Reaction Time and Temperature:
-
Action: After the initial addition at -78 °C, allow the reaction to warm slowly to 0 °C or even room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Rationale: Providing additional thermal energy can help overcome the activation barrier for less reactive or sterically hindered substrates.
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-
Ensure Anhydrous Conditions:
-
Action: Use freshly distilled, anhydrous solvents. Thoroughly dry all glassware in an oven and assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Rationale: Organometallic reagents are strong bases and will be neutralized by any available protons, rendering them ineffective for the desired reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism that prevents over-addition in Weinreb amide reactions?
A: Upon nucleophilic attack by an organometallic reagent (e.g., R-MgX), the carbonyl carbon of the Weinreb amide forms a tetrahedral intermediate. The key feature is that the magnesium (or lithium) cation is chelated by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[1][3][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone.[1][4][6] Only upon the addition of an acid during workup is the chelate broken, leading to the formation of the ketone. By this point, any excess organometallic reagent has been quenched, thus preventing a second addition.[4][8]
Reaction Pathway of a Weinreb Amide
Caption: The reaction mechanism highlighting the stable intermediate that prevents over-addition.
Q2: Can I use reducing agents with this compound?
A: Yes, a significant advantage of Weinreb amides is their controlled reduction to aldehydes.[1][8] Reagents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LAH) will reduce the amide to the corresponding aldehyde without over-reduction to the alcohol, due to the same principle of a stable chelated intermediate.[4][9]
Q3: How should I properly store and handle this compound?
A: The compound should be stored in a cool, dry place, tightly sealed to protect it from atmospheric moisture. For long-term storage, keeping it under an inert atmosphere is advisable.
Q4: What are the generally accepted reaction conditions for a successful ketone synthesis?
A: While optimization is often necessary for new substrates, the following table provides a robust starting point for your experiments.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Effectively solvates the reagents and stabilizes the intermediate. |
| Temperature | Addition at -78 °C; may warm to 0 °C | Critical for intermediate stability and preventing side reactions. |
| Nucleophile Eq. | 1.05 - 1.2 equivalents | Ensures complete reaction while minimizing the risk of over-addition. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the highly reactive organometallic reagent from quenching. |
| Workup | Quench at low temp with sat. aq. NH₄Cl or 1M HCl | Safely neutralizes excess nucleophile before warming and collapses the intermediate. |
References
-
Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]
- Mahato, S. K., & Kumar, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
-
Converting Amides to Aldehydes and Ketones. (2024, November 29). Chemistry Steps. Retrieved from [Link]
-
Reich, H. J. Carbonyl Chemistry: The Acylation of Organometallic Reagents. University of Wisconsin. Retrieved from [Link]
- O'Brien, P., & Campos, K. R. (2018).
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange. Retrieved from [Link]
- Ashby, E. C., & Argyropoulos, J. N. (1986). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Journal of Organic Chemistry, 51(4), 472-476.
- Weinreb amides. (2000, December 15).
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
- Parsaee, F. (2020). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
Troubleshooting low conversion of 2,4,5-trichloro Weinreb amide to ketone
Technical Support Center
Guide: Troubleshooting Low Conversion of 2,4,5-Trichloro Weinreb Amide to Ketone
As Senior Application Scientists, we understand that even robust and reliable reactions like the Weinreb ketone synthesis can present challenges, particularly when dealing with highly functionalized or electronically demanding substrates. The 2,4,5-trichlorophenyl moiety, with its strong electron-withdrawing nature, renders the Weinreb amide's carbonyl carbon highly electrophilic.[1] While this enhances reactivity, it also narrows the optimal reaction window, making the system sensitive to subtle variations in reagent quality and reaction conditions.
This guide provides a structured, in-depth troubleshooting framework designed to help you diagnose and resolve issues leading to low ketone yields in this specific transformation.
Section 1: Initial Diagnosis & Common Scenarios
Before diving into specific parameters, the first step is to analyze the outcome of your reaction. A careful examination of your crude reaction mixture via TLC, LC-MS, or ¹H NMR will typically point toward one of the following scenarios.
Question: What is the primary composition of your crude reaction mixture?
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Scenario A: Mostly Unreacted 2,4,5-Trichloro Weinreb Amide. This is the most common failure mode and almost always points to an issue with the organometallic nucleophile.
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Scenario B: A Complex Mixture of Products with Little to No Desired Ketone. This often indicates a loss of temperature control, the presence of contaminants, or a side reaction dominating the desired pathway.
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Scenario C: Significant Formation of the Corresponding Secondary Alcohol. This suggests that the ketone is being formed but is then subsequently reduced.
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Scenario D: Detection of the Tertiary "Over-Addition" Alcohol. While the Weinreb amide is designed to prevent this, its occurrence signifies a breakdown of the reaction's core mechanistic advantage, typically due to elevated temperatures.[2][3][4]
Section 2: Systematic Troubleshooting Workflow
The key to solving low conversion is a systematic approach. Do not change multiple variables at once. Start with the most probable cause—the Grignard reagent—and work your way through the other parameters.
Caption: Logical workflow for troubleshooting low ketone yield.
Section 3: Deep Dive - Causes and Corrective Actions
This section expands on the workflow, providing the scientific rationale and detailed protocols for corrective measures.
Question: Is your Grignard reagent active and accurately quantified?
This is the single most critical parameter. Grignard reagents are notoriously sensitive to air and moisture, leading to rapid degradation.[5][6][7] The molarity stated on a commercial bottle is only accurate at the time of manufacturing and inevitably decreases with each use.
Causality: An inactive or overestimated Grignard reagent leads to sub-stoichiometric addition, resulting in unreacted starting material. Relying on the bottle's label is a common source of failure.
Solution: Titrate Your Grignard Reagent. Before starting your reaction, you must determine the precise molarity of the active Grignard reagent. The I₂/LiCl titration method is reliable and straightforward.[8][9]
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to Weinreb Amide) | Rationale |
|---|---|---|
| 2,4,5-Trichloro Weinreb Amide | 1.0 | Limiting Reagent |
| Grignard Reagent (Active) | 1.2 - 1.5 | A slight excess ensures complete consumption of the starting material. A large excess should be avoided as it can complicate purification.[10] |
Protocol: Titration of Grignard Reagent with Iodine [8][9]
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Preparation: In an oven-dried, argon-flushed vial equipped with a stir bar, add iodine (approx. 100 mg, accurately weighed) and dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF.
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Cooling: Cool the dark brown solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard solution dropwise via a 1 mL syringe. The endpoint is reached when the solution transitions from light yellow to colorless. Record the volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard in L)
-
-
Consistency Check: Repeat the titration at least once to ensure the values are consistent. Use the average molarity for your reaction calculations.
Question: Are your reaction conditions rigorously anhydrous and anaerobic?
Causality: Grignard reagents are strong bases and nucleophiles that react instantly with protic sources (like water) and oxygen.[5][6] Any moisture in the glassware, solvent, or atmosphere will quench the reagent before it can react with your Weinreb amide.
Solution: Implement Strict Air-Free Techniques.
-
Glassware: All glassware (reaction flask, addition funnel, syringes) must be oven-dried at >120 °C for several hours and cooled under a stream of dry argon or nitrogen, or in a desiccator immediately before use.[7][8]
-
Solvent: Use a freshly opened bottle of anhydrous solvent (e.g., THF, diethyl ether) or dispense from a solvent purification system.
-
Atmosphere: Assemble the reaction apparatus hot and flush with an inert gas (argon is preferred due to its density) while it cools. Maintain a positive pressure of inert gas throughout the entire experiment.
Question: Is your reaction temperature properly controlled?
The stability of the chelated tetrahedral intermediate is the cornerstone of the Weinreb synthesis.[2][4][11] This intermediate prevents over-addition by being stable enough to survive the reaction conditions until a deliberate aqueous quench.
Causality: If the temperature rises too high during the Grignard addition or before the quench, the intermediate can prematurely collapse to form the ketone. This newly formed ketone is then exposed to active Grignard reagent in the flask, leading to the formation of the tertiary alcohol byproduct.[3][12] For a highly electrophilic substrate like the 2,4,5-trichloro derivative, this stability is even more critical.
Solution: Maintain Low Temperatures Throughout.
-
Addition: Add the Grignard reagent slowly and dropwise to the solution of the Weinreb amide at the recommended temperature (see Table 2). Use a non-aqueous cooling bath (e.g., dry ice/acetone) for temperatures below -10 °C.
-
Reaction: Stir the reaction at the low temperature for the specified time. Do not allow it to warm.
-
Quench: Quench the reaction while it is still cold by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.
Table 2: Recommended Temperature Profile
| Step | Temperature Range | Rationale |
|---|---|---|
| Grignard Addition | -40 °C to 0 °C | Prevents exotherm and premature intermediate collapse. For highly reactive systems, starting colder (-40 °C or even -78 °C) is advisable.[10] |
| Reaction Stirring | -40 °C to 0 °C | Ensures complete formation of the intermediate without decomposition. |
| Quench | -40 °C to 0 °C | Destroys excess Grignard reagent before the reaction is allowed to warm, preventing side reactions during workup. |
Caption: Key reaction pathways and potential failure modes.
Section 4: Frequently Asked Questions (FAQs)
Q1: My analysis shows the secondary alcohol, not the tertiary one. What causes this? This is a classic sign of ketone reduction. This side reaction is typically caused by magnesium hydride (MgH₂) species present as an impurity in the Grignard reagent. This can occur during the preparation of certain Grignard reagents from alkyl halides that can undergo β-hydride elimination. Using freshly prepared or titrated Grignard reagent can sometimes mitigate this, but if the problem persists, consider using an organolithium reagent instead.
Q2: I've checked everything and my yield is still poor. Could my Weinreb amide be the problem? While less common than Grignard issues, poor quality starting material can be a factor. The N,O-dimethylhydroxylamine hydrochloride used to prepare the amide should be a clean, white crystalline solid.[13][14] It is hygroscopic and should be stored in a desiccator.[15] Ensure the amide itself was synthesized correctly and purified to remove any residual acid chloride or coupling agents.[2][16][17]
Q3: Can I use an organolithium reagent instead of a Grignard reagent? Yes, organolithium reagents are also commonly used for the Weinreb ketone synthesis.[2][4] They are often more reactive, which may be beneficial but also requires stricter temperature control, typically at -78 °C, to avoid over-addition.
Q4: The reaction mechanism shows a chelated intermediate. What does that mean? The Weinreb amide has a methoxy group on the nitrogen. After the Grignard reagent adds to the carbonyl, the magnesium ion is coordinated (chelated) by both the carbonyl oxygen and the methoxy oxygen.[2][12][18] This forms a stable five-membered ring that holds the intermediate in its tetrahedral form, preventing the elimination of the amine moiety until the acidic workup.[4][11]
Caption: Simplified mechanism showing the stable chelated intermediate.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Grokipedia. Weinreb ketone synthesis. [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
文学城. Weinreb ketone synthesis. [Link]
-
BYJU'S. Grignard Reagents. [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
Chemtips. Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
ResearchGate. "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Syntheses. Procedure - Note 4. [Link]
-
Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
-
Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
-
eScholarship.org. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]
-
ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents.... [Link]
-
Organic Syntheses. Procedure - Notes. [Link]
-
Semantic Scholar. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
PMC. Stereoselective Multicomponent Reactions Using Zincate Nucleophiles: β-Dicarbonyl Synthesis and Functionalization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 5. byjus.com [byjus.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Page loading... [wap.guidechem.com]
- 14. rvrlabs.com [rvrlabs.com]
- 15. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. orientjchem.org [orientjchem.org]
- 18. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Advanced Optimization of Sterically Hindered Weinreb Amide Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Sterically Hindered Substrates
Core Directive & Analysis
Synthesizing Weinreb amides (
This guide moves beyond standard textbook protocols to address the specific failure modes encountered when the substrate "fights back."
The Activation Bottleneck: Coupling Reagent Failure
The Problem: "My reaction stalled, and I isolated a urea byproduct."
Diagnosis: You likely used a carbodiimide (DCC, EDC) without a sufficient nucleophilic catalyst, leading to the
Mechanism of Failure:
In unhindered systems, the
The Solution: Switch to Phosphonic Anhydrides (T3P)
For hindered substrates, T3P (Propylphosphonic anhydride) is the superior reagent.
-
Why: It forms a mixed anhydride that is highly reactive yet sterically compact compared to the bulky
-acylisourea of DCC. -
Benefit: It drives the reaction to completion with significantly lower epimerization rates than HATU or EDC.
Visualizing the Failure Mode
Figure 1: The kinetic competition between productive amidation and the N-acylurea "dead end" in sterically hindered systems.
The Chiral Minefield: Racemization Control
The Problem: "My yield is good, but my ee% dropped."
Diagnosis: Racemization via Oxazolone formation or Ketene intermediates .
Mechanism of Failure:
-
Oxazolone Pathway: Strong activation (e.g., using HATU with excess DIPEA) makes the carbonyl oxygen highly electrophilic. The amide backbone oxygen (if an amino acid derivative) or the alpha-proton can participate in cyclization to an oxazolone, which rapidly racemizes.
-
Ketene Pathway: If you generate an Acid Chloride (using SOCl
or Oxalyl Chloride) on a hindered substrate with an alpha-proton, the base (Et N) may deprotonate the alpha-position to form a ketene instead of attacking the carbonyl. Ketenes are achiral; subsequent amine attack yields a racemic product.
The Solution: Acid Fluorides or T3P
-
Protocol A (T3P): Use T3P with Pyridine (weaker base than DIPEA) or N-methylmorpholine (NMM). The lower pKa of the base minimizes alpha-deprotonation.
-
Protocol B (Deoxo-Fluor): Convert the acid to an Acid Fluoride using Deoxo-Fluor (or cyanuric fluoride). Acid fluorides are highly reactive toward amines but significantly more stable to racemization than acid chlorides.
The "Ester Bypass": Direct Aminolysis (AlMe )
The Problem: "I can't hydrolyze my ester to the acid without decomposition."
Diagnosis: You need to skip the acid stage.
Solution: Use Trimethylaluminum (AlMe
Critical Technical Note:
The active species is effectively dimethylaluminum amide (
Safety Warning: AlMe
-
Alternative: Use DIBAL-H with the amine hydrochloride (forms a similar aluminum-amine species) if AlMe
is unavailable, though AlMe is generally cleaner for this specific transformation.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Salt Effect: The amine is supplied as a HCl salt. If you used exactly 1 equiv of base, it was consumed by the activation step (e.g., liberating HCl from EDC), leaving the amine protonated and non-nucleophilic. | Protocol Adjustment: Ensure you use at least 3-4 equivalents of base (e.g., DIPEA) to neutralize the amine salt and the acid generated during activation. |
| Emulsion during Workup | Amphiphilic Nature: Weinreb amides are often highly soluble in both organic and aqueous phases, leading to poor separation. | Technique: Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt). Extract with CHCl |
| Byproduct at | Sulfonamide Formation: If using the MsCl (Methanesulfonyl chloride) method, the amine attacked the sulfonyl group instead of the carbonyl. | Optimization: Ensure the mixed anhydride forms before adding the amine. Stir Acid + MsCl + Base for 30 mins at 0°C, then add the amine. |
| "Dead" Urea Precipitate | Carbodiimide Failure: Using DCC/EDC on a hindered substrate without HOBt/HOAt. | Switch Reagent: Move to T3P (50% in EtOAc/DMF) or HATU. If you must use EDC, add HOAt (1 equiv) to form a more reactive active ester. |
Decision Matrix for Reagent Selection
Use this logic flow to select the correct protocol for your specific hindered substrate.
Figure 2: Strategic selection of coupling agents based on substrate chirality and functional group state.
Experimental Protocols
Protocol A: The T3P Method (Recommended Standard)
Best for: Hindered acids, chiral substrates, scale-up.
-
Dissolve the carboxylic acid (1.0 equiv) and
-dimethylhydroxylamine hydrochloride (1.2 equiv) in EtOAc or DCM (5-10 volumes). -
Cool to 0°C.
-
Add Pyridine (3.0 - 4.0 equiv). Note: Pyridine is preferred over DIPEA to minimize racemization.
-
Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 12-24h.
-
Quench: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then sat. NaHCO
, then Brine.[1]
Protocol B: The AlMe Method (Ester to Amide)
Best for: Converting hindered esters directly.
-
Suspend
-dimethylhydroxylamine hydrochloride (3.0 equiv) in dry DCM under Argon/Nitrogen. -
Cool to 0°C.
-
Carefully add AlMe
(2.0 M in toluene, 3.0 equiv) dropwise. Caution: Gas evolution (Methane). -
Stir for 30 mins at RT to form the active aluminum amide species.
-
Add the hindered ester (1.0 equiv) dissolved in DCM.
-
Reflux for 2-12h depending on hindrance.
-
Quench (Critical): Cool to 0°C. Carefully add Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear layers form (breaks the Aluminum emulsion).
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 22(39), 3815–3818.
-
Woo, J. C. S., et al. (2004).[3][4] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[3][4] The Journal of Organic Chemistry, 69(25), 8984–8986.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the preparation of Weinreb amides from esters."[5] Synthetic Communications, 12(13), 989-993.
Sources
- 1. reddit.com [reddit.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC Retention Time & Purity Analysis: 2,4,5-Trichloro Weinreb Amide
This guide provides a technical analysis of the HPLC retention characteristics and purity profiling of 2,4,5-trichloro Weinreb amide (N-methoxy-N-methyl-2,4,5-trichlorobenzamide). It compares the analytical performance of this stable intermediate against its highly reactive precursors (acid chlorides) and hydrolysis by-products (carboxylic acids), offering a validated framework for method development.
A Comparative Performance Guide for Process Chemists & Analysts
Executive Summary: The Analytical Advantage
In the synthesis of polychlorinated aromatic ketones, 2,4,5-trichloro Weinreb amide serves as a critical "chemoselective brake," preventing the over-addition inherent to acid chloride pathways. From an analytical perspective, this compound offers superior stability compared to its alternatives, allowing for precise HPLC quantification without the in-situ derivatization required for acid chlorides.
Performance Comparison Matrix:
| Feature | 2,4,5-Trichloro Weinreb Amide | Alternative: 2,4,5-Trichlorobenzoyl Chloride | Alternative: 2,4,5-Trichlorobenzoic Acid |
| HPLC Stability | High. Stable in aqueous mobile phases. | Low. Rapidly hydrolyzes to acid during analysis. | High. Stable but pH-dependent retention. |
| Detection Mode | Direct UV (254/272 nm). | Requires derivatization (e.g., with amine) prior to injection. | Direct UV; peak shape suffers at neutral pH. |
| Retention Behavior | Predictable, lipophilic interaction. | Unpredictable (appears as acid peak). | Highly variable; shifts with mobile phase pH. |
| Purity Metric | Direct area % integration. | Indirect inference. | N/A (Often the impurity itself). |
Chemical Context & Impurity Profile
To accurately analyze the Weinreb amide, one must understand its "neighbors" in the chromatogram. The high chlorine content introduces significant hydrophobicity and electron-withdrawing character, affecting retention time (RT) and UV absorption.
Impurity Origin Pathway
-
Precursor (RT < Product): 2,4,5-Trichlorobenzoic acid (Starting material or hydrolysis product).
-
Active Species (Artifact): 2,4,5-Trichlorobenzoyl chloride (Reacts with mobile phase water
elutes as Acid). -
Target (RT > Product): 2,4,5-Trichlorophenyl ketones (if monitoring downstream reaction).
Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note that the Acid Chloride often appears as the Acid in Reverse Phase HPLC due to hydrolysis.
Method Development: Column & Mobile Phase Selection
The trichlorophenyl moiety is highly lipophilic and electron-deficient. Standard C18 columns work, but Phenyl-Hexyl phases often provide superior resolution due to
Comparative Retention Strategy
Scenario A: Standard C18 (Generic)
-
Mechanism: Hydrophobic interaction.
-
Outcome: The Weinreb amide elutes after the acid. However, if the mobile phase pH is not acidic (pH < 3), the acid will ionize, elute in the void volume, and potentially co-elute with polar impurities.
-
Risk: Tailing of the Weinreb amide peak due to residual silanol interactions with the amide nitrogen.
Scenario B: Phenyl-Hexyl (Recommended)
-
Mechanism: Hydrophobic +
- stacking. -
Outcome: Enhanced retention and sharper peak shape for the chlorinated aromatic ring. Better separation between the amide and non-aromatic impurities.
Experimental Protocol: Validated HPLC Method
This protocol is designed to separate the highly polar acid impurity from the neutral Weinreb amide.
Instrument Parameters
-
Detector: UV-Vis / PDA at 272 nm (Primary) and 254 nm (Secondary). The trichloro-substitution shifts
slightly higher than typical benzamides. -
Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phase Composition
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Critical: Low pH suppresses acid ionization, increasing its retention to prevent void elution.
-
Solvent B: Acetonitrile (ACN).
Gradient Table
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Amide) |
| 18.0 | 10 | 90 | Wash (Elute Dimers/Ketones) |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Expected Retention Times (Relative)
-
Void / Salts: 1.0 – 1.5 min
-
2,4,5-Trichlorobenzoic Acid: 6.5 – 7.5 min (Sharp peak at pH 2.5)
-
2,4,5-Trichloro Weinreb Amide: 11.0 – 12.5 min
-
Bis-anhydride / Dimer Impurities: > 14.0 min
Purity Analysis Workflow
To validate the purity of the Weinreb amide, a self-validating workflow is required to distinguish between "real" impurities and method-induced artifacts.
Figure 2: Logical workflow for purity validation, emphasizing pH control to ensure accurate identification of the acid impurity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak for Amide | Sample solvent mismatch. | Dissolve sample in 50:50 ACN:Water instead of 100% ACN. |
| Acid Peak Tailing | pH too high (>3.5). | Add more TFA or Phosphoric acid to Mobile Phase A. |
| RT Shift | Temperature fluctuation. | Thermostat column compartment to 30°C or 40°C. |
| Ghost Peaks | Carryover from lipophilic dimers. | Extend the 90% B wash step by 5 minutes. |
References
-
Vertex AI Search. (2024). HPLC separation of Weinreb amide from carboxylic acid. Retrieved from
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from
-
Organic Letters. (2009).[2] A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.[2][3] Retrieved from
-
World Health Organization. (2019). Chlorothalonil and Metabolites Analysis (2,4,5-trichlorobenzoic acid). Retrieved from
Sources
Comparative Guide: Weinreb Amide vs. Acid Chloride for 2,4,5-Trichlorophenyl Ketone Synthesis
Executive Summary
In the synthesis of 2,4,5-trichlorophenyl ketones , the choice between an Acid Chloride and a Weinreb Amide intermediate is not merely a matter of preference but of chemoselectivity .
While the Acid Chloride route offers a shorter step count and lower raw material costs, it is chemically flawed for this specific substrate. The electron-withdrawing nature of the 2,4,5-trichloro motif renders the carbonyl carbon highly electrophilic, leading to uncontrollable over-addition of organometallics and significant tertiary alcohol impurities (often >30%).
The Weinreb Amide route , despite requiring an extra step, is the superior protocol . It utilizes a stable metal-chelated tetrahedral intermediate to strictly enforce mono-addition. For high-value pharmaceutical intermediates where purity is paramount, the Weinreb route provides a self-validating stop-point that guarantees ketone fidelity.
Mechanistic Underpinnings[1]
To make an informed decision, one must understand the electronic environment of the 2,4,5-trichlorobenzene ring. The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly activating the carbonyl carbon toward nucleophiles.
The Acid Chloride Failure Mode (The "Hot" Electrophile)
When a Grignard reagent (
-
Fast Kinetics: The highly activated carbonyl reacts instantly to form the ketone.
-
Competitive Reaction: The resulting ketone, also activated by the trichloro-ring, is often more reactive than the remaining acid chloride.
-
Result: The Grignard reagent attacks the ketone immediately, forming the undesired tertiary alcohol.
The Weinreb Advantage (Chelation Control)
The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable 5-membered chelate ring with the magnesium atom upon the first nucleophilic attack. This "locked" tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until the reaction is quenched with acid during workup.
Figure 1: Mechanistic divergence. The Acid Chloride route (Red) suffers from uncontrolled cascade reactions, while the Weinreb route (Green) utilizes a stable intermediate (Blue) to protect the carbonyl.
Comparative Performance Analysis
The following data summarizes typical outcomes for the synthesis of 2,4,5-trichlorophenyl alkyl ketones (e.g., where R = Methyl/Ethyl).
| Feature | Acid Chloride Route | Weinreb Amide Route |
| Intermediate | 2,4,5-Trichlorobenzoyl chloride | N-methoxy-N-methyl-2,4,5-trichlorobenzamide |
| Reagent | Grignard ( | Grignard ( |
| Stoichiometry | Critical (0.95 - 1.0 eq) | Flexible (> 1.2 eq allowed) |
| Typical Yield | 40% - 60% | 85% - 95% |
| Major Impurity | Tertiary Alcohol (15-30%) | Unreacted Amide (<5%) |
| Purification | Difficult (Chromatography required) | Simple (Crystallization or Distillation) |
| Scalability | Poor (Exotherms difficult to control) | Excellent |
Senior Scientist Note: While organocuprates (Gilman reagents) can sometimes stop at the ketone stage from acid chlorides, the steric bulk of the ortho-chlorines on the 2,4,5-ring often leads to sluggish reactivity or incomplete conversion, making the Weinreb route more robust for this specific scaffold.
Experimental Protocols
A. Synthesis of the Weinreb Amide Precursor
This step converts the acid chloride to the stable amide.[1][2][3][4]
Reagents:
-
2,4,5-Trichlorobenzoyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.2 eq) or Triethylamine (2.2 eq)
-
Dichloromethane (DCM) [0.5 M concentration]
Protocol:
-
Setup: Charge N,O-dimethylhydroxylamine HCl and DCM into a reactor under
. -
Base Addition: Cool to 0°C. Add Pyridine dropwise. (Exothermic).
-
Acylation: Add 2,4,5-trichlorobenzoyl chloride dropwise over 30 mins, maintaining T < 5°C.
-
Note: The electron-deficient acid chloride is highly reactive; strict temperature control prevents decomposition.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/HPLC.
-
Workup: Quench with 1M HCl (removes pyridine). Wash organic layer with sat.
and Brine. Dry over and concentrate.-
Result: Usually a white/off-white solid. Yield >90%.
-
B. Grignard Addition (The Key Step)
This step generates the ketone with high precision.
Reagents:
-
Weinreb Amide (from Step A) (1.0 eq)[5]
-
Alkyl/Aryl Grignard Reagent (e.g., MeMgBr) (1.3 eq)
-
THF (Anhydrous) [0.3 M concentration]
Protocol:
-
Dissolution: Dissolve Weinreb amide in anhydrous THF under Argon/Nitrogen. Cool to -10°C.
-
Addition: Add Grignard reagent dropwise.
-
Critical Observation: A slight exotherm will occur. The solution may turn yellow/orange. The chelated intermediate is forming.[4]
-
Stoichiometry: Excess Grignard (1.3 eq) ensures full conversion. The chelate prevents the second equivalent from attacking.
-
-
Digestion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Hydrolysis (The Release): Cool to 0°C. Quench by slow addition of 1M HCl or sat.
.[2][6] -
Extraction: Extract with EtOAc. Wash with Brine. Dry and concentrate.
Troubleshooting & Optimization Workflow
When dealing with the 2,4,5-trichloro motif, steric hindrance at the 2-position (ortho) can occasionally slow down the formation of the tetrahedral intermediate. Follow this decision matrix:
Figure 2: Optimization workflow for sterically hindered Weinreb amides.
Senior Scientist Insights:
-
The "Ortho" Effect: The chlorine at position 2 adds steric bulk. If the reaction is sluggish at 0°C, do not add more Grignard immediately. Instead, allow the reaction to warm to RT. The Weinreb intermediate is stable enough to withstand RT without over-addition.
-
Drying is Critical: Moisture kills the Grignard. However, for Weinreb chemistry, trace moisture is less catastrophic than in acid chloride chemistry because the byproduct is just the amide (recoverable), not a mixture of inseparable alcohols.
-
Safety: 2,4,5-trichlorophenol derivatives can be precursors to dioxins if subjected to extreme heat/alkali. Maintain standard lab temperatures (<50°C) and dispose of waste via high-temperature incineration streams.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[9][10] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Praktische Chemie, 1997 , 339(6), 517–524.[5]
-
Adibekian, A., et al. "Preparation of Weinreb Amides from Acid Chlorides." Organic Syntheses, 2006 , 83, 110.
-
BenchChem. "Reactivity of 1-(2,4,5-trichlorophenyl)ethanone." Technical Guide, 2025 .
Sources
- 1. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
